molecular formula C20H27N5O3 B2377048 1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1796969-30-6

1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2377048
CAS No.: 1796969-30-6
M. Wt: 385.468
InChI Key: DEOFOBVLJDNENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of urea derivatives, which are often explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N5O3C_{20}H_{27}N_{5}O_{3}, with a molecular weight of approximately 385.47 g/mol. Its structure features a dimethoxyphenyl group and a piperidinyl moiety substituted with a pyridazine ring, which may contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing pyridazine and piperidine structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve the inhibition of key signaling pathways associated with cancer progression, such as the BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is critical in the inflammatory response. These findings highlight its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against several bacterial strains. The presence of the dimethoxyphenyl and piperidinyl groups may enhance its interaction with microbial targets, leading to inhibition of growth .

Study on Anticancer Mechanisms

A study conducted on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The study utilized various assays to quantify cell viability and apoptosis rates. Results indicated that these compounds could reduce cell viability by more than 70% at specific concentrations.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BA549 (Lung)20Inhibition of EGFR
This compoundHCT116 (Colon)25BRAF inhibition

Anti-inflammatory Study

In another study focusing on inflammation, the compound was tested in murine models where it significantly reduced edema formation and cytokine levels compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-7-8-18(24-23-14)25-11-9-15(10-12-25)13-21-20(26)22-16-5-4-6-17(27-2)19(16)28-3/h4-8,15H,9-13H2,1-3H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOFOBVLJDNENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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